
2,3-Difluoro-4-iodophenylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H4F2IN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 4 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodophenylacetonitrile typically involves the introduction of fluorine and iodine substituents onto a phenylacetonitrile core. One common method is through a multi-step process starting with the nitration of a suitable precursor, followed by halogenation reactions. For instance, the fluorination can be achieved using Selectfluor or similar fluorinating agents, while the iodination can be carried out using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications .
化学反应分析
Types of Reactions
2,3-Difluoro-4-iodophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
2,3-Difluoro-4-iodophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Difluoro-4-iodophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to desired biological effects .
相似化合物的比较
Similar Compounds
- 2,3-Difluorophenylacetonitrile
- 4-Iodophenylacetonitrile
- 2,4-Difluorophenylacetonitrile
Uniqueness
2,3-Difluoro-4-iodophenylacetonitrile is unique due to the specific arrangement of fluorine and iodine substituents on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both electron-withdrawing fluorine atoms and the bulky iodine atom can significantly influence the compound’s reactivity and interactions with other molecules .
属性
分子式 |
C8H4F2IN |
|---|---|
分子量 |
279.02 g/mol |
IUPAC 名称 |
2-(2,3-difluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2IN/c9-7-5(3-4-12)1-2-6(11)8(7)10/h1-2H,3H2 |
InChI 键 |
ZOJNVKSGGIXVHF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CC#N)F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
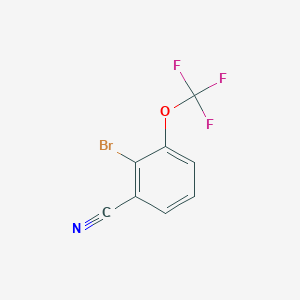
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
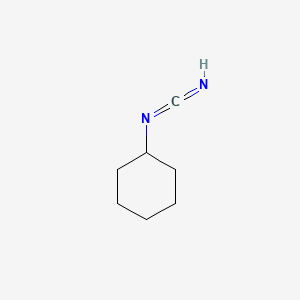
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)

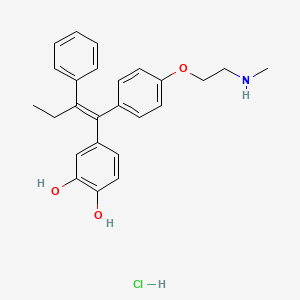
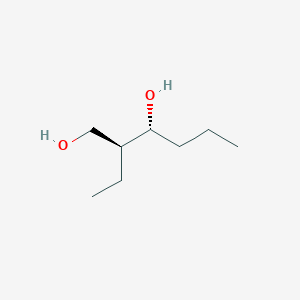
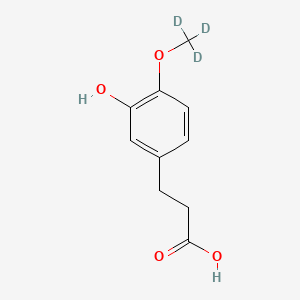

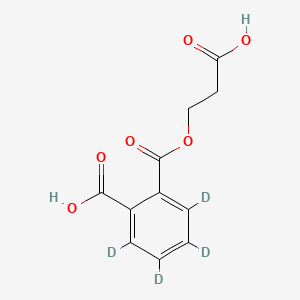
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)

